2',5'-Dihydroxy-4-methoxychalcone
Description
General Overview of Chalcone (B49325) Derivatives as a Chemical Class in Research
Chalcones, belonging to the flavonoid family, are natural pigments found in many edible plants. nih.gov Structurally, they are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.com This core structure, 1,3-diphenyl-2-propen-1-one, serves as a precursor for the biosynthesis of other flavonoids and isoflavonoids. mdpi.comeurekaselect.com
The simple chemistry and straightforward synthesis of chalcones make them a fascinating subject for medicinal chemists. mdpi.com The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the reaction of a benzaldehyde (B42025) with an acetophenone (B1666503) derivative in the presence of a catalyst. mdpi.comeurekaselect.com This ease of synthesis allows for extensive structural modifications, leading to a wide array of derivatives with varied biological profiles. humanjournals.com
Chalcone derivatives are a subject of intense academic and industrial research due to their broad spectrum of pharmacological properties. researchgate.net These include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities, among others. humanjournals.comontosight.ai The presence of the reactive α,β-unsaturated carbonyl group is believed to be a key contributor to their biological activities. nih.govresearchgate.net
Academic Significance and Research Focus on 2',5'-Dihydroxy-4-methoxychalcone
While the broader class of chalcones is widely studied, specific derivatives such as this compound have also been the subject of focused academic inquiry. This particular compound has the chemical formula C16H14O4 and a molecular weight of 270.28 g/mol . chemicalbook.com Its structure features two hydroxyl groups and one methoxy (B1213986) group attached to the chalcone backbone, which are believed to influence its biological activity.
Research into this compound and its isomers has revealed a range of potential biological effects. For instance, the related compound 2',6'-Dihydroxy-4'-methoxychalcone, isolated from Piper aduncum, has demonstrated significant in vitro activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. nih.govasm.org This suggests that the dihydroxy-methoxy substitution pattern on the chalcone scaffold may be a promising starting point for the development of new therapeutic agents. nih.gov
Furthermore, studies on similar dihydroxy-methoxychalcones have highlighted their potential as anticancer agents. For example, 2',4',4-trihydroxy-3-methoxychalcone has shown potent activity against various cancer cell lines. aip.org The presence and position of hydroxyl and methoxy groups on the chalcone rings are crucial for their bioactivity. researchgate.net
Historical Context and Evolution of Research on Dihydroxy-Methoxychalcones
The study of chalcones dates back to the early days of natural product chemistry. As precursors to flavonoids, their role in plant biochemistry has long been recognized. eurekaselect.com The evolution of research on dihydroxy-methoxychalcones is intertwined with the broader exploration of flavonoids and their biological activities.
Initially, research focused on the isolation and structural elucidation of these compounds from natural sources. nih.govscispace.com With advancements in synthetic chemistry, particularly the refinement of the Claisen-Schmidt condensation and the development of green synthesis techniques like grinding, researchers gained the ability to produce these compounds in the laboratory. mdpi.comscitepress.org This has enabled more systematic investigations into their structure-activity relationships.
Modern research on dihydroxy-methoxychalcones employs a range of advanced techniques, including various forms of spectroscopy for characterization and in vitro and in silico models to evaluate their biological potential. researchgate.netnijophasr.net The focus has shifted from simple isolation to targeted synthesis and detailed mechanistic studies to understand how these molecules interact with biological systems. This evolution reflects the broader trends in medicinal chemistry, where a deeper understanding of molecular mechanisms is crucial for the rational design of new and more effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6342-92-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,17,19H,1H3/b8-4+ |
InChI Key |
FUQGIYDZGLORRC-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Advanced Characterization for Research
Natural Occurrence of Dihydroxy-Methoxychalcone Scaffolds
Chalcones are found in a variety of edible and medicinal plants, contributing to their pigmentation and flavor. rsc.org While the specific compound 2',5'-Dihydroxy-4-methoxychalcone has been reported in organisms like Artemisia palustris and Astragalus laxmannii, other structurally similar dihydroxy-methoxychalcone derivatives have been isolated from a range of plant species. nih.gov For instance, 2',4'-Dihydroxy-4-methoxychalcone was synthesized as an intermediate in a study focused on antiplasmodial compounds. smujo.id Another related compound, 2',6'-Dihydroxy-4'-methoxychalcone, has been isolated from the inflorescences of Piper aduncum. nih.govasm.org Additionally, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone was isolated from the leaves of Syzygium balsameum. The presence of these related structures highlights the diversity of chalcone (B49325) derivatives within the plant kingdom.
Table 1: Natural Sources of Dihydroxy-Methoxychalcone Scaffolds and Related Compounds
| Compound | Plant Species/Genus | Family |
| This compound | Artemisia palustris, Astragalus laxmannii | Asteraceae, Fabaceae |
| 2',6'-Dihydroxy-4'-methoxychalcone | Piper aduncum | Piperaceae |
| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum | Myrtaceae |
| Prenylated Chalcones | Fabaceae, Moraceae, Zingiberaceae, Cannabaceae | - |
This table is based on available research and may not be exhaustive.
The biosynthesis of chalcones is a well-established pathway in plants. It begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). numberanalytics.comnih.gov This initial step forms a chalcone, which then serves as a precursor for the synthesis of a vast array of flavonoids, including flavanones, flavones, and anthocyanins. nih.govnih.gov The chalcone itself is isomerized to a flavanone (B1672756) by the enzyme chalcone flavanone isomerase (CHI). nih.gov The diversity of chalcone derivatives found in nature arises from subsequent modifications to the basic chalcone skeleton, such as hydroxylation, methoxylation, and prenylation, which are catalyzed by various specific enzymes. rsc.org
Methodologies for Isolation and Purification in Academic Settings
The isolation and purification of chalcones from natural sources involve a combination of extraction and chromatographic techniques.
The initial step in isolating chalcones from plant material is typically solvent extraction. rsc.org Traditional methods often involve maceration, percolation, or Soxhlet extraction using solvents of varying polarities. rsc.orgrsc.org Methanol (B129727) is a commonly used solvent for this purpose. nih.gov For instance, in the isolation of compounds from Syzygium balsameum, the dried and powdered leaves were extracted with methanol. Similarly, the isolation of 2',6'-Dihydroxy-4'-methoxychalcone from Piper aduncum involved extraction of the inflorescences with dichloromethane. asm.org Modern techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction are also being employed for more efficient extraction of natural products, including chalcones. rsc.org
Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to chromatographic separation to isolate the desired chalcones. Column chromatography is a fundamental technique used for this purpose. rsc.org Silica (B1680970) gel is a common stationary phase, and a gradient of solvents with increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate, is used to elute the compounds. rsc.orgworldscientific.com For example, the purification of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from a fraction of Syzygium balsameum extract was achieved using silica gel column chromatography.
High-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of chalcones. nih.govconicet.gov.ar Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of mixtures of methanol or acetonitrile (B52724) and water. nih.govconicet.gov.ar Thin-layer chromatography (TLC) is also widely used for monitoring the separation process and for preliminary identification of chalcone-containing fractions, often visualized by their characteristic yellowish color. rsc.org
Advanced Analytical Techniques for Structural Elucidation of Novel Derivatives
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.com Two-dimensional NMR techniques like COSY, HMBC, and HSQC are used to establish the connectivity between different atoms within the molecule.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. worldscientific.com Techniques such as electrospray ionization mass spectrometry (EIMS) provide valuable fragmentation patterns that aid in structural elucidation. Ultraviolet-Visible (UV) spectroscopy is also used to identify the characteristic chalcone chromophore, which typically shows strong absorption in the UV region. worldscientific.com Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups. mdpi.com For absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be utilized if suitable crystals of the compound can be obtained. mdpi.commdpi.com
Applications of High-Resolution Mass Spectrometry in Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, with a molecular formula of C₁₆H₁₄O₄, the expected exact mass can be calculated. An HRMS analysis would aim to find a molecular ion peak corresponding to this calculated mass, typically as an adduct such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. For instance, predicted data suggests the [M+H]⁺ adduct would have a mass-to-charge ratio (m/z) of 271.09648, while the [M-H]⁻ adduct would be at m/z 269.08192. The experimental observation of a peak at these precise m/z values, within a narrow margin of error (typically < 5 ppm), would provide strong evidence for the compound's elemental composition.
Further fragmentation analysis (MS/MS) would reveal characteristic losses corresponding to parts of the molecule, such as the loss of a methyl group (CH₃) or a water molecule (H₂O), helping to piece together the structural arrangement.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 271.09648 |
| [M+Na]⁺ | 293.07842 |
| [M-H]⁻ | 269.08192 |
| [M+K]⁺ | 309.05236 |
| [M+NH₄]⁺ | 288.12302 |
This table is based on computationally predicted data. Experimental values from laboratory analysis are required for definitive confirmation.
Utility of Nuclear Magnetic Resonance Spectroscopy in Elucidating Substitution Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR experiments are crucial for identifying the substitution pattern on the two aromatic rings of the chalcone backbone.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include:
Aromatic Protons: A series of doublets and triplets in the range of δ 6.0-8.0 ppm, corresponding to the protons on the two substituted benzene (B151609) rings. The specific splitting patterns and coupling constants (J-values) would be critical in confirming the 2',5'-dihydroxy substitution on the A-ring and the 4-methoxy substitution on the B-ring.
α,β-Unsaturated Protons: Two characteristic doublets for the vinylic protons (H-α and H-β) of the propenone bridge, typically found between δ 7.0 and 8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration.
Methoxy (B1213986) Protons: A singlet peak around δ 3.8-4.0 ppm, integrating to three protons, confirming the presence of the -OCH₃ group.
Hydroxyl Protons: Two distinct singlets for the phenolic -OH groups, which may be broad and could appear over a wide chemical shift range depending on the solvent and concentration. The C2'-OH proton may be shifted further downfield due to intramolecular hydrogen bonding with the adjacent carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing the number of unique carbon atoms. Expected key resonances include:
Carbonyl Carbon: A signal in the highly deshielded region of δ 190-195 ppm for the C=O group.
Aromatic and Vinylic Carbons: A cluster of signals between δ 100-165 ppm. The specific chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methoxy substituents. 2D NMR techniques like HSQC and HMBC would be essential to definitively assign each proton and carbon signal and confirm the connectivity between them, solidifying the 2',5'-dihydroxy-4-methoxy substitution pattern.
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl (-OH) groups.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band around 1630-1660 cm⁻¹ is characteristic of the conjugated ketone (α,β-unsaturated carbonyl) of the chalcone core.
C=C Stretching: Aromatic and vinylic C=C double bond stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
C-O Stretching: Bands corresponding to the aryl-O and alkyl-O stretching of the ether and phenol (B47542) groups would be present in the 1000-1300 cm⁻¹ fingerprint region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3200 - 3500 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy -CH₃ | C-H Stretch | 2850 - 2960 |
| Conjugated Ketone | C=O Stretch | 1630 - 1660 (Strong) |
| Aromatic/Vinylic | C=C Stretch | 1450 - 1600 |
| Aryl/Alkyl Ether | C-O Stretch | 1000 - 1300 |
This table presents expected frequency ranges. Actual values are dependent on experimental conditions.
Biosynthesis and Enzymatic Transformations of Chalcones
Role of Chalcones as Precursors in Flavonoid and Isoflavonoid (B1168493) Biosynthetic Pathways
Chalcones are a class of plant secondary metabolites that serve as central precursors in the biosynthesis of a wide array of polyphenolic compounds, most notably flavonoids and isoflavonoids. nih.govdoaj.org These compounds are synthesized via the phenylpropanoid pathway, which begins with the amino acid phenylalanine. nih.gov Through a series of enzymatic reactions, phenylalanine is converted into p-coumaroyl-CoA, a key intermediate. nih.gov
The formation of the characteristic chalcone (B49325) backbone (a C6-C3-C6 system) is the first committed step in flavonoid biosynthesis. nih.govontosight.ai This pivotal reaction is catalyzed by the enzyme chalcone synthase (CHS). nih.gov The resulting chalcone, typically naringenin (B18129) chalcone, stands at a metabolic crossroads. It can be cyclized by the enzyme chalcone isomerase (CHI) to form a flavanone (B1672756), which is the gateway to various flavonoid classes including flavones, flavonols, dihydroflavonols, and anthocyanins—pigments responsible for many flower and fruit colors. nih.govfrontiersin.orgfrontiersin.org
Alternatively, in leguminous plants, a specific type of chalcone isomerase can direct the pathway toward isoflavonoids, which are crucial for plant defense and symbiotic nitrogen fixation. nih.gov Therefore, chalcones are fundamental building blocks, and their synthesis is a critical regulatory point controlling the flux into diverse biosynthetic pathways that produce compounds essential for plant development, defense against pathogens and UV radiation, and pollinator attraction. nih.govontosight.ai
Key Enzymes and Reaction Mechanisms in Chalcone Biosynthesis
The biosynthesis of the chalcone scaffold is primarily governed by two key enzymes that work in succession. The process begins with the synthesis of the chalcone itself, followed by its isomerization to a flavanone.
Chalcone Synthase (CHS) Chalcone synthase (CHS) is a ubiquitous enzyme in higher plants and is a member of the type III polyketide synthase (PKS) family. nih.govwikipedia.org It functions as a homodimer, with each monomer containing an independent active site. nih.govoup.com CHS catalyzes the condensation of one molecule of a starter CoA-ester, typically p-coumaroyl-CoA, with three molecules of malonyl-CoA to form the chalcone structure. nih.govontosight.aiwikipedia.org
The reaction mechanism proceeds through several distinct steps:
Starter Molecule Loading: The reaction initiates with the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the active site cysteine residue (Cys164) of the enzyme. nih.govnih.gov
Polyketide Chain Elongation: Three successive decarboxylative condensation reactions occur. In each step, a molecule of malonyl-CoA is decarboxylated to form an acetyl-CoA carbanion, which then attacks the growing polyketide chain attached to the cysteine residue. nih.govwikipedia.org This extends the chain by two carbon units in each iteration, ultimately forming a linear tetraketide intermediate. nih.gov
Cyclization and Aromatization: The enzyme-bound tetraketide undergoes a regiospecific intramolecular Claisen condensation. wikipedia.org This reaction forms a new aromatic ring, which is then released from the enzyme as naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone). wikipedia.orgnih.gov
Chalcone Isomerase (CHI) Following its synthesis, the chalcone is often rapidly converted into a flavanone by chalcone isomerase (CHI; EC 5.5.1.6). wikipedia.org This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone. frontiersin.orgnih.gov For example, naringenin chalcone is isomerized into (2S)-naringenin. nih.govoup.com This step is crucial as flavanones are the direct precursors for a vast array of downstream flavonoids. nih.gov There are different types of CHI enzymes; Type I CHIs are widespread and produce general flavonoids, while Type II CHIs, found mainly in legumes, have a broader substrate range and are involved in isoflavonoid biosynthesis. frontiersin.orgnih.gov
Table 1: Key Enzymes in Chalcone Biosynthesis
| Enzyme | Abbreviation | EC Number | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|---|
| Chalcone Synthase | CHS | 2.3.1.74 | Catalyzes the formation of the chalcone scaffold. nih.gov | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone, 4x CoA, 3x CO₂ wikipedia.org |
Post-Synthetic Modifications and Enzymatic Diversification of Chalcone Structures
The structural diversity of chalconoids found in nature, including 2',5'-Dihydroxy-4-methoxychalcone, arises from various enzymatic modifications of the basic chalcone scaffold. These post-synthetic tailoring reactions are critical for generating the vast array of specialized metabolites with diverse biological functions. Key modifications include methylation, hydroxylation, glycosylation, and prenylation.
Methylation: The methoxy (B1213986) group at the C4 position of this compound is introduced by an O-methyltransferase (OMT) enzyme. These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the chalcone ring. researchgate.net This modification can alter the solubility, stability, and biological activity of the compound.
Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic rings is catalyzed by cytochrome P450-dependent monooxygenases (P450s). These enzymes are responsible for the hydroxylation patterns seen in many flavonoids and chalcones, such as the 2'- and 5'-hydroxyl groups of the target compound. The specific positioning of these groups is determined by the regioselectivity of the particular P450 enzyme.
Glycosylation: Chalcones can be glycosylated by glycosyltransferases (GTs), which attach sugar moieties (like glucose) to the chalcone structure. researchgate.net This process, which can occur on hydroxyl groups (O-glycosylation) or carbon atoms (C-glycosylation), generally increases the water solubility and stability of the compounds. nih.gov For instance, studies have shown that various 4'-hydroxychalcones can be efficiently glycosylated by different glucosyltransferases. nih.gov
Prenylation: Prenyltransferases can attach isoprenoid-derived prenyl groups to the chalcone scaffold. This modification increases the lipophilicity of the molecule, which can enhance its interaction with biological membranes. researchgate.net
These enzymatic modifications can occur at different stages of the biosynthetic pathway, either on the chalcone itself or on downstream flavonoid products. The combinatorial action of these tailoring enzymes results in a remarkable diversification of the initial chalcone structure, leading to the thousands of different flavonoid and related compounds found in the plant kingdom.
Table 2: Common Post-Synthetic Modifications of Chalcones
| Modification Type | Enzyme Class | Function | Example of Resulting Group |
|---|---|---|---|
| Methylation | O-Methyltransferases (OMTs) | Adds a methyl group to a hydroxyl group. researchgate.net | Methoxy (-OCH₃) |
| Hydroxylation | Cytochrome P450 Monooxygenases | Adds a hydroxyl group to the aromatic ring. | Hydroxyl (-OH) |
| Glycosylation | Glycosyltransferases (GTs) | Attaches a sugar moiety to the scaffold. researchgate.net | O- or C-glycoside |
Synthetic Chemistry and Derivatization Strategies for Research
Established Synthetic Routes for Chalcones in Laboratory Settings
The Claisen-Schmidt condensation is the most prevalent and classical method for synthesizing chalcones. researchgate.netjchemrev.comscispace.com This base-catalyzed aldol (B89426) condensation reaction involves the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). researchgate.netjchemrev.comscispace.com In the context of 2',5'-Dihydroxy-4-methoxychalcone synthesis, this would involve the condensation of 2',5'-dihydroxyacetophenone (B116926) with 4-methoxybenzaldehyde.
The mechanism of the Claisen-Schmidt condensation proceeds through the following key steps:
Enolate Formation: A base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion. rasayanjournal.co.in
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
Aldol Addition: This attack forms an alkoxide intermediate.
Dehydration: The alkoxide is protonated to give a β-hydroxy ketone (aldol adduct), which readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, the chalcone (B49325).
Optimization of the Claisen-Schmidt condensation is crucial for achieving high yields and purity. Several factors can be fine-tuned:
Catalyst: While NaOH and KOH are commonly used, other bases like barium hydroxide (Ba(OH)₂) have also been employed. jchemrev.comnih.gov The choice and concentration of the base can significantly impact the reaction rate and yield. For instance, a study on the synthesis of 2'-hydroxychalcone (B22705) found that sodium hydroxide was a more effective catalyst compared to calcium hydroxide, magnesium hydroxide, and lithium hydroxide. scilit.com
Solvent: The reaction is typically carried out in a polar protic solvent like ethanol (B145695) or methanol (B129727), which can solubilize the reactants and the base. researchgate.netnih.gov The choice of solvent can influence reaction efficiency, with isopropyl alcohol showing better results than methanol, ethanol, acetonitrile (B52724), dichloromethane, and tetrahydrofuran (B95107) in one study. scilit.com
Temperature: Temperature plays a critical role; while some reactions proceed at room temperature, others may require heating. researchgate.net However, for the synthesis of 2'-hydroxychalcone, a temperature of 0°C provided the best yield. scilit.com
Reaction Time: Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the reaction conditions. researchgate.net
| Parameter | Condition | Outcome | Reference |
| Catalyst | NaOH | Best catalytic activity for 2'-hydroxychalcone synthesis | scilit.com |
| Solvent | Isopropyl Alcohol | Better yield than other common solvents | scilit.com |
| Temperature | 0°C | Optimal for 2'-hydroxychalcone synthesis | scilit.com |
| Reactant Ratio | 1:1 (aldehyde:ketone) | Best yield for 4-methoxychalcone (B190469) synthesis | researchgate.net |
Table 1: Optimized Conditions for Chalcone Synthesis
While the Claisen-Schmidt condensation is the workhorse for chalcone synthesis, several other methods have been developed to construct the chalcone scaffold. These alternatives can offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Wittig Reaction: This method involves the reaction of a stable phosphonium (B103445) ylide with an aldehyde. saudijournals.commdpi.com It has been presented as a general method for synthesizing chalcones in high yield and purity, offering an improvement over the classical aldol condensation. mdpi.com
Suzuki Coupling Reaction: This palladium-catalyzed cross-coupling reaction utilizes haloarenes and aryl boronic acids to form the chalcone structure. jchemrev.comsaudijournals.com
Heck Reaction: In this reaction, aryl vinyl ketones react with aryl iodides in the presence of a palladium catalyst to yield chalcones. saudijournals.com A one-pot Heck carbonylation of phenol (B47542) has also been reported as a route to chalcones. saudijournals.com
Friedel-Crafts Acylation: This reaction can also be employed for the synthesis of chalcones. jchemrev.com
Green Chemistry Approaches in Chalcone Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles have been successfully applied to chalcone synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov This technique utilizes microwave radiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govfrontiersin.org
For chalcone synthesis, microwave irradiation has been shown to be highly effective. Reactions that would typically take several hours to complete using conventional heating can often be accomplished in a matter of minutes under microwave conditions. nih.govfrontiersin.orgnih.gov For instance, a variety of substituted chalcones have been synthesized in excellent yields (79-95%) in less than 2 minutes using iodine-impregnated alumina (B75360) as a catalyst under microwave activation without any solvent. nih.gov Similarly, ferrocenyl chalcones were synthesized in 1-5 minutes with higher yields (78-92%) compared to the 10-40 hours required for the conventional method. frontiersin.orgnih.gov Vanillin-derived chalcones have also been synthesized in high yields (80.65-97.64%) within 5 minutes of microwave irradiation. aip.org
| Method | Reaction Time | Yield | Reference |
| Microwave-Assisted | < 2 minutes | 79-95% | nih.gov |
| Conventional | 12-48 hours | - | researchgate.net |
| Microwave-Assisted (Ferrocenyl Chalcones) | 1-5 minutes | 78-92% | frontiersin.orgnih.gov |
| Conventional (Ferrocenyl Chalcones) | 10-40 hours | 71-87% | frontiersin.org |
| Microwave-Assisted (Vanillin-derived) | 5 minutes | 80.65-97.64% | aip.org |
Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Chalcones
Solvent-free synthesis represents a significant advancement in green chemistry, as it eliminates the environmental and economic issues associated with solvent use and disposal. rsc.orgrsc.org Grinding techniques, where solid reactants are ground together with a pestle and mortar, often in the presence of a solid catalyst, have proven to be a simple, efficient, and environmentally benign method for chalcone synthesis. researchgate.netjetir.orggkyj-aes-20963246.comresearchgate.netgkyj-aes-20963246.comtandfonline.com
This mechanochemical approach can lead to high yields in very short reaction times, sometimes in just a few minutes. gkyj-aes-20963246.comgkyj-aes-20963246.com For example, the synthesis of chalcones by grinding piperanal and various acetophenones with solid sodium hydroxide resulted in high yields and purity. researchgate.net Another study reported the synthesis of chalcones in 58-71.5% yield by grinding for ten minutes. jetir.org The use of anhydrous barium hydroxide as a solid base in a grinding method also provided a rapid and efficient route to chalcones, with reaction times of 2-5 minutes. tandfonline.com Furthermore, a solvent-free method using Mg(HSO₄)₂ as a catalyst has been developed, offering a greener alternative to the traditional use of corrosive NaOH. rsc.orgrsc.org The synthesis of 4-hydroxy-4′-methoxychalcone has been successfully achieved using a grinding technique with NaOH as a catalyst, yielding golden yellow crystals. scitepress.orgscitepress.org
Rational Design and Synthesis of this compound Analogs for Biological Probing
The versatility of the chalcone scaffold allows for the rational design and synthesis of a wide range of analogs to probe their biological activities. By systematically modifying the substitution pattern on both aromatic rings of this compound, researchers can investigate the structure-activity relationships (SAR) and identify key structural features responsible for its biological effects.
For instance, a series of 2',5'-dihydroxychalcones and related compounds were synthesized to evaluate their cytotoxic activities. nih.gov This study found that chalcones with electron-withdrawing substituents on the A-ring exhibited significant cytotoxicity. nih.gov The synthesis of various other dihydroxychalcone derivatives has also been undertaken to explore their potential as antidepressant agents. nih.gov The simple structure of chalcones like 2',6'-dihydroxy-4'-methoxychalcone makes them attractive lead compounds for the development of new therapeutic agents. nih.gov
The synthesis of these analogs typically follows the established synthetic routes, particularly the Claisen-Schmidt condensation, due to its operational simplicity and the ready availability of a wide variety of substituted acetophenones and benzaldehydes. The ability to easily generate a library of analogs is crucial for optimizing biological activity and developing new therapeutic leads.
An in-depth examination of the synthetic strategies for this compound and its analogues reveals a field rich with established and innovative chemical methodologies. The primary route for creating the core chalcone structure is the Claisen-Schmidt condensation, a versatile reaction that allows for the strategic placement of various functional groups. taylorandfrancis.com This foundational reaction can be adapted to produce a wide array of derivatives, including those with specific hydroxylation and methoxylation patterns, halogen substitutions, and appended heterocyclic systems.
1 Strategic Introduction of Hydroxy and Methoxy (B1213986) Substituents
The synthesis of chalcones, including this compound, is most commonly achieved through the Claisen-Schmidt condensation. taylorandfrancis.com This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. nih.gov The strategic introduction of hydroxy and methoxy groups onto the chalcone scaffold is dictated by the choice of these starting materials.
For the synthesis of this compound, the reaction would involve the condensation of 2',5'-dihydroxyacetophenone with 4-methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. nih.govyoutube.com The base deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde. magritek.com A subsequent dehydration step yields the α,β-unsaturated ketone characteristic of the chalcone framework. magritek.com
The efficiency and yield of the Claisen-Schmidt condensation can be influenced by the reaction conditions. While traditional methods involve stirring the reactants in a solvent for several hours, newer, more environmentally friendly "green chemistry" approaches have been developed. taylorandfrancis.comnih.gov One such method is the grinding technique, where the solid reactants are ground together in a mortar and pestle, often with a solid base catalyst like NaOH. researchgate.netscitepress.org This solvent-free method can significantly reduce reaction times and simplify purification. researchgate.net For instance, the synthesis of 4-hydroxy-4′-methoxychalcone has been successfully achieved by grinding 4-hydroxybenzaldehyde (B117250) and 4-methoxyacetophenone with solid NaOH for just 30 minutes at room temperature. scitepress.org
The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide variety of chalcones with different hydroxylation and methoxylation patterns. By selecting the appropriate substituted acetophenones and benzaldehydes, a diverse library of compounds can be generated for research purposes.
Table 1: Examples of Synthesized Hydroxy and Methoxy Substituted Chalcones
| Compound Name | Reactant 1 | Reactant 2 | Catalyst/Method |
|---|---|---|---|
| 2',4'-dihydroxy-4-methoxychalcone | 2',4'-dihydroxyacetophenone (B118725) | 4-methoxybenzaldehyde | Base-catalyzed condensation smujo.id |
| 4-hydroxy-4′-methoxychalcone | 4-methoxyacetophenone | 4-hydroxybenzaldehyde | NaOH/Grinding scitepress.org |
2 Synthesis of Halogenated and Other Substituted Chalcone Derivatives
The synthesis of halogenated chalcone derivatives follows the same fundamental Claisen-Schmidt condensation pathway, utilizing halogen-substituted benzaldehydes or acetophenones as precursors. This approach allows for the incorporation of halogen atoms at specific positions on either aromatic ring of the chalcone structure.
A notable example is the synthesis of 2',4'-dihydroxy-4-chlorochalcone. smujo.id This compound was prepared through the condensation of 2',4'-dihydroxyacetophenone with 4-chlorobenzaldehyde. The reaction conditions typically involve dissolving the reactants in a solvent like ethanol and heating the mixture, which facilitates the condensation and subsequent cyclization to form the related chromanone. smujo.id The selection of a halogenated aldehyde is a direct and effective strategy for producing the corresponding halogenated chalcone.
Beyond simple halogenation, other substituents can be introduced using appropriately functionalized starting materials. The broad tolerance of the Claisen-Schmidt reaction for various functional groups enables the synthesis of a diverse range of chalcone derivatives for further investigation. nih.gov The reaction can be performed using reactants with nitro, dimethylamino, and other groups to yield polysubstituted chalcones.
Table 2: Examples of Synthesized Halogenated and Substituted Chalcones
| Compound Name | Reactant 1 | Reactant 2 | Key Feature |
|---|---|---|---|
| 2',4'-dihydroxy-4-chlorochalcone | 2',4'-dihydroxyacetophenone | 4-chlorobenzaldehyde | Chloro-substitution on B-ring smujo.id |
| Substituted Chalcone | 4-methylacetophenone | 3-nitrobenzaldehyde | Nitro-substitution on B-ring youtube.com |
3 Preparation of Heterocyclic Chalcone Derivatives
Chalcones are valuable intermediates in synthetic organic chemistry, often serving as precursors for the synthesis of various heterocyclic compounds. nih.govnih.gov The α,β-unsaturated ketone moiety is highly reactive and can undergo cyclization reactions with different reagents to form five- or six-membered rings containing heteroatoms like nitrogen, sulfur, or oxygen.
The synthesis of heterocyclic chalcone derivatives can be achieved by reacting a chalcone with a binucleophilic reagent. For example, pyridine- and thiophene-containing chalcone derivatives have been synthesized via the Claisen-Schmidt condensation. researchgate.net In these cases, an acetyl-substituted heterocycle (like 2-acetylthiophene (B1664040) or 3-acetylpyridine) is condensed with a substituted benzaldehyde, or a heterocyclic aldehyde (like thiophene-2-carboxaldehyde) is condensed with a substituted acetophenone. researchgate.net
Another strategy involves the oxidative cyclization of a hydroxy-substituted chalcone. For example, 2'-hydroxychalcones can be treated with reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding flavone, a type of oxygen-containing heterocyclic compound. researchgate.net This method provides a direct route from an open-chain chalcone to a more complex, fused ring system. The synthesis of (2E)-1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-ones involves a multi-step process starting with the formation of 2-acetyl-benzimidazole, which is then condensed with appropriate aldehydes to produce the target benzimidazolyl chalcones. taylorandfrancis.com
Table 3: Examples of Heterocyclic Derivatives from Chalcones
| Heterocyclic System | Synthetic Approach | Starting Materials |
|---|---|---|
| Pyridine-containing chalcones | Claisen-Schmidt Condensation | Acetylpyridine and substituted benzaldehyde researchgate.net |
| Thiophene-containing chalcones | Claisen-Schmidt Condensation | Acetylthiophene and substituted benzaldehyde researchgate.net |
| Flavones | Oxidative Cyclization | 2'-Hydroxychalcone and I2/DMSO researchgate.net |
Molecular and Cellular Mechanisms of Biological Activity Preclinical Research
Anti-inflammatory Mechanisms
Preclinical research has demonstrated that 2',5'-Dihydroxy-4-methoxychalcone and its analogs exhibit significant anti-inflammatory properties through various molecular and cellular mechanisms. These mechanisms include the modulation of key inflammatory enzymes, regulation of pro-inflammatory cytokine production, inhibition of transcription factor activation, and modulation of upstream signaling pathways.
Modulation of Key Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))
A notable anti-inflammatory action of these chalcones is their ability to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, 4,2',5'-trihydroxy-4'-methoxychalcone was found to inhibit the expression of both COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. This inhibition subsequently led to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), which are key mediators of inflammation. nih.gov The reduction of NO production is a recurring observation, as 2',6'-dihydroxy-4'-methoxychalcone was also shown to decrease nitric oxide production in macrophages. nih.gov
| Compound | Cell Line | Treatment | Effect on Inflammatory Enzymes | Reference |
| 4,2',5'-trihydroxy-4'-methoxychalcone | Murine Peritoneal Macrophages | LPS | Inhibited COX-2 and iNOS expression | nih.gov |
| 2',6'-dihydroxy-4'-methoxychalcone | Macrophages | - | Decreased nitric oxide production | nih.gov |
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
The inflammatory response is largely orchestrated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). thermofisher.com Research has shown that this compound derivatives can effectively regulate the production of these cytokines. In a study involving 4,2',5'-trihydroxy-4'-methoxychalcone, the compound suppressed the production of TNF-α and IL-1β in LPS-stimulated macrophages. nih.gov Similarly, the synthetic chalcone (B49325) derivative 2-hydroxy-4'-methoxychalcone (AN07) was found to decrease the upregulation of IL-1β and IL-6 induced by oxidized low-density lipoprotein (Ox-LDL) in human aortic smooth muscle cells. nih.gov Furthermore, other related chalcone compounds have demonstrated significant inhibitory effects on these key pro-inflammatory cytokines in various cell models. nih.gov
| Compound | Cell Line | Stimulant | Inhibited Cytokines | Reference |
| 4,2',5'-trihydroxy-4'-methoxychalcone | Murine Peritoneal Macrophages | LPS | TNF-α, IL-1β | nih.gov |
| 2-hydroxy-4'-methoxychalcone (AN07) | Human Aortic Smooth Muscle Cells | Ox-LDL | IL-1β, IL-6 | nih.gov |
Inhibition of Transcription Factor Activation (e.g., NF-κB, AP-1)
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation. The inhibition of NF-κB activation is a key target for anti-inflammatory therapies. Studies have revealed that 4,2',5'-trihydroxy-4'-methoxychalcone can suppress the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages. nih.gov Another related compound, 4',6-dihydroxy-4-methoxyisoaurone, was also identified as an inhibitor of NF-κB activation. nih.gov This compound was shown to suppress NF-κB activation by inhibiting IκB kinase (IKK) activation, which is upstream of IκBα. nih.gov
Modulation of Upstream Signaling Pathways (e.g., PI3K/Akt, JNK, IKK)
The anti-inflammatory effects of these chalcones are also mediated through the modulation of upstream signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one such target. For example, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone was found to reduce the expression of PI3K and the phosphorylation of Akt and mTOR in multiple myeloma cells. nih.gov In another study, 4',6-dihydroxy-4-methoxyisoaurone was shown to inhibit IκB kinase (IKK) activation, which is a crucial component of the NF-κB signaling pathway. nih.gov
Antioxidant Mechanisms
Direct Free Radical Scavenging Capabilities
These compounds have demonstrated the ability to directly scavenge free radicals, a key mechanism in mitigating oxidative stress. The antioxidant activity of chalcones is often attributed to the presence of hydroxyl groups on their aromatic rings. mdpi.com The scavenging of radicals can occur through mechanisms such as electron transfer (ET) and hydrogen atom transfer (HAT). nih.gov Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay are commonly used to evaluate this activity. nih.govresearchgate.net For instance, a series of 2'-hydroxy-chalcones were evaluated for their radical scavenging ability, with some derivatives showing potent activity. mdpi.com Another study on dihydrochalcones also highlighted their dose-dependent DPPH radical-scavenging activities. nih.gov Furthermore, some chalcones have been shown to be more potent radical scavengers than reference antioxidants like vitamin C. mdpi.com
| Assay | Observation | Reference |
| DPPH Radical Scavenging | Dihydrochalcones showed dose-dependent scavenging activity. | nih.gov |
| ABTS Radical Cation Scavenging | 2'-hydroxy-chalcones demonstrated scavenging ability. | mdpi.com |
| Lipid Peroxidation Inhibition | Bromo-substituted 2'-hydroxy-chalcones showed enhanced anti-lipid peroxidation. | mdpi.com |
Attenuation of Reactive Oxygen Species (ROS) Levels
Preclinical investigations into the parent compound, 2',5'-dihydroxychalcone (B1234639) (2',5'-DHC), indicate a complex relationship with reactive oxygen species (ROS). Rather than directly attenuating ROS, studies suggest that 2',5'-DHC can induce a mild state of oxidative stress, which in turn activates the cell's own antioxidant defense systems. One study demonstrated that the increase in cellular glutathione (B108866) (GSH) levels induced by 2',5'-DHC was partially inhibited by a catalytic antioxidant, suggesting that ROS generation is a mediating factor in the subsequent antioxidant response. nih.govnih.gov This pro-oxidant effect appears to be a mechanism for triggering a protective, adaptive response in cells. nih.gov
Upregulation of Endogenous Antioxidant Defenses (e.g., Glutathione (GSH), Heme Oxygenase-1 (HO-1))
Research has specifically highlighted the ability of 2',5'-dihydroxychalcone (2',5'-DHC) to enhance the endogenous antioxidant network.
Glutathione (GSH): Treatment of a human breast cancer cell line (MCF-7/AREc32) with 2',5'-DHC led to a significant increase in cellular GSH levels. nih.govnih.gov This elevation of GSH, a primary intracellular antioxidant, is a key protective mechanism against oxidative damage. The compound was found to increase the activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. nih.gov This induction of GSH is mediated by a combination of both ROS-dependent and ROS-independent signaling pathways. nih.govnih.gov
Heme Oxygenase-1 (HO-1): 2',5'-DHC has also been shown to induce the expression of Heme Oxygenase-1 (HO-1), another critical antioxidant and cytoprotective enzyme. nih.gov Immunoblotting analysis confirmed that treatment with 10 μM of 2',5'-DHC resulted in a notable increase in HO-1 protein levels. nih.gov This induction is part of the broader cellular stress response orchestrated by the compound.
| Mechanism | Key Finding | Model System | Reference |
|---|---|---|---|
| ROS Modulation | Induces a mild increase in ROS, which mediates the subsequent antioxidant response. | MCF-7/AREc32 Cells | nih.govnih.gov |
| GSH Upregulation | Increases cellular glutathione (GSH) levels. | MCF-7/AREc32 Cells | nih.govnih.gov |
| GCL Activity | Enhances the activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme for GSH synthesis. | MCF-7/AREc32 Cells | nih.gov |
| HO-1 Induction | Induces the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1). | MCF-7/AREc32 Cells | nih.gov |
Anticancer Mechanisms
Based on a comprehensive review of published scientific literature, there is currently no specific preclinical research data available for the compound This compound regarding its anticancer mechanisms. Therefore, the following subsections cannot be populated with the requested detailed findings.
Induction of Apoptosis in Various Cancer Cell Lines
No studies were identified that specifically investigate the induction of apoptosis by this compound in cancer cell lines.
Mechanisms of Cell Cycle Arrest
No studies were identified that detail the mechanisms of cell cycle arrest induced by this compound.
Inhibition of Cancer Cell Proliferation and Migration
No studies were identified that report on the inhibition of cancer cell proliferation or migration by this compound.
Interaction with Molecular Targets in Oncogenic Pathways (e.g., PI3K/Akt, Epidermal Growth Factor Receptor (EGFR) Kinase)
No studies were identified that explore the interaction of this compound with molecular targets in oncogenic pathways such as PI3K/Akt or EGFR kinase.
Antimicrobial and Antiparasitic Mechanisms
The antibacterial activity of this compound and its derivatives has been a subject of scientific investigation. While direct studies on this compound are limited, research on similar chalcone structures provides insights into their potential mechanisms. For instance, a related compound, 2′,4′-dihydroxy-3′-methoxychalcone (1c), demonstrated significant activity against several bacterial strains. It showed greater efficacy against Bacillus cereus, Shigella sonnei, and Shigella boydii compared to the standard antibiotic ceftriaxone. researchgate.net
One of the key molecular targets for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. youtube.com DNA gyrase is composed of two GyrA and two GyrB subunits. youtube.com The mechanism of action involves the binding of ATP to the GyrB subunits, which triggers a conformational change, leading to the cleavage and subsequent re-ligation of a DNA segment. nih.gov
Certain antibacterial compounds, such as fluoroquinolones, act by trapping the DNA-gyrase complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death. youtube.comresearchgate.net While the specific interaction of this compound with DNA gyrase has not been extensively detailed in the available literature, the general ability of chalcones to interfere with bacterial processes suggests that DNA gyrase could be a putative target. Further research, including molecular docking studies and enzymatic assays, is necessary to elucidate the precise mechanism of action of this compound and confirm its potential as a DNA gyrase inhibitor.
Table 1: Antibacterial Activity of a Related Chalcone Derivative (2′,4′-dihydroxy-3′-methoxychalcone)
| Bacterial Strain | Inhibition Zone (mm) of 2′,4′-dihydroxy-3′-methoxychalcone | Inhibition Zone (mm) of Ceftriaxone (Standard) |
|---|---|---|
| Bacillus cereus | 22.3 ± 0.6 | 20.3 ± 0.6 |
| Shigella sonnei | 43.3 ± 0.6 | 40.3 ± 0.6 |
| Shigella boydii | 34.0 ± 1.0 | 25.7 ± 0.6 |
Data sourced from a study on methoxy (B1213986) chalcones. researchgate.net
Chalcones as a class of compounds have demonstrated notable antifungal properties. dovepress.com Research on 2',4'-dihydroxychalcone (B613834), a structurally similar compound, revealed its effectiveness against the pathogenic fungus Aspergillus fumigatus. nih.gov This chalcone was found to inhibit the growth of the fungus and interfere with the expression of genes associated with conidiation. nih.gov Docking studies have suggested that 2',4'-dihydroxychalcone may exert its antifungal effect by binding to the ATPase domain of Heat shock protein 90 (Hsp90), subsequently inhibiting the Hsp90-calcineurin pathway. nih.gov
Another study on a series of synthesized chalcone derivatives showed that 2'-hydroxy-4-benzyloxy-5'-O-prenylchalcone (5P) exhibited the highest activity against Sclerotium rolfsii and Fusarium oxysporum. researchgate.net Furthermore, 2′,4′-dihydroxy-3′-methoxychalcone displayed a broader spectrum of antifungal activity, with inhibition zones larger than those of the standard antifungal drug amphotericin B against all tested fungal strains. researchgate.net The antifungal mechanism of chalcones is thought to involve their interaction with the fungal cell wall, potentially by targeting sulfhydryl groups. dovepress.com
While specific data on the antifungal activity of this compound against a wide range of pathogenic strains is not extensively documented, the consistent antifungal efficacy of structurally related chalcones suggests its potential as an antifungal agent.
Table 2: Antifungal Activity of Chalcone Derivatives
| Chalcone Derivative | Fungal Strain | Activity Metric | Value |
|---|---|---|---|
| 2'-hydroxy-4-benzyloxy-5'-O-prenylchalcone (5P) | Sclerotium rolfsii | ED50 | 25.02 mg/L |
| 2'-hydroxy-4-benzyloxy-5'-O-prenylchalcone (5P) | Fusarium oxysporum | ED50 | 31.87 mg/L |
| 2',4'-dihydroxychalcone | Aspergillus fumigatus | MIC50 | 64-128 µg/mL |
Data compiled from studies on synthetic chalcones and their antifungal properties. researchgate.netnih.gov
A structurally related compound, 2′,6′-Dihydroxy-4′-methoxychalcone (DMC), isolated from Piper aduncum, has demonstrated significant in vitro activity against Leishmania amazonensis. asm.orgnih.gov This compound was effective against both the promastigote and intracellular amastigote forms of the parasite. asm.orgnih.gov
A key aspect of DMC's antileishmanial action is its selective toxicity towards the parasite. asm.orgnih.gov Ultrastructural studies revealed that DMC caused significant damage to the mitochondria of L. amazonensis promastigotes, leading to enlargement and disorganization of this organelle. asm.orgnih.gov Notably, at concentrations that were effective in destroying intracellular amastigotes, no significant damage to the organelles of the host macrophages was observed. asm.orgnih.gov This suggests that the mitochondrion of the parasite is a specific target for this chalcone.
The antiamastigote effect of DMC appears to be a direct action on the parasite rather than an indirect effect mediated by the host's immune response. asm.org In fact, DMC was found to decrease the production of nitric oxide by macrophages, indicating that its parasiticidal activity is not dependent on the host's oxidative burst. asm.org The selective disruption of parasite mitochondrial integrity by DMC highlights its potential as a lead compound for the development of new antileishmanial drugs with a favorable therapeutic window. asm.orgnih.gov Further research has also shown that encapsulating DMC in polymeric nanoparticles can enhance its antileishmanial activity both in vitro and in vivo. nih.gov
Table 3: Antileishmanial Activity of 2′,6′-Dihydroxy-4′-methoxychalcone (DMC)
| Parasite Form | Activity Metric | Value |
|---|---|---|
| Leishmania amazonensis promastigotes | 50% Effective Dose | 0.5 µg/mL |
| Leishmania amazonensis intracellular amastigotes | 50% Effective Dose | 24 µg/mL |
Data from a study on the selective effect of DMC on Leishmania amazonensis. asm.orgnih.gov
Other Mechanistic Biological Activities
One of the therapeutic strategies for managing diabetes mellitus is to control postprandial hyperglycemia by inhibiting key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. nih.gov Chalcones and their derivatives have emerged as potential inhibitors of these enzymes. nih.gov
Molecular docking studies with other compounds have provided insights into the potential binding interactions with α-glucosidase and α-amylase. researchgate.netnih.gov These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. The ability of chalcones to inhibit α-glucosidase and α-amylase suggests that this compound may also possess antidiabetic properties through a similar mechanism, although this requires experimental validation.
Chalcones and their derivatives have been investigated for their neuroprotective potential. A synthetic chalcone derivative, 2-hydroxy-4′-methoxychalcone (AN07), has demonstrated neuroprotective effects against methylglyoxal (B44143) (MG)-induced neurotoxicity in SH-SY5Y cells. nih.gov The proposed mechanism involves the upregulation of insulin-like growth factor-1 receptor (IGF-1R), glucagon-like peptide-1 receptor (GLP-1R), and brain-derived neurotrophic factor (BDNF). nih.gov This upregulation leads to the increased phosphorylation of downstream signaling molecules Akt and GSK-3β, and promotes the levels of the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, a dihydrochalcone (B1670589) derivative, 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC), has shown potential in improving cognitive deficits in an animal model of Alzheimer's disease. nih.govresearchgate.net The neuroprotective effects of DHMDC are attributed to its ability to reduce lipid peroxidation, enhance antioxidant defenses, and decrease acetylcholinesterase (AChE) activity in the brain. nih.gov Molecular docking simulations have also been performed to understand the binding mode of DHMDC at the peripheral site of AChE. nih.gov
Although direct evidence for the neuroprotective mechanisms of this compound is lacking, the findings from structurally similar chalcones and dihydrochalcones suggest that it may exert neuroprotective effects through modulation of neurotrophic factor signaling, anti-apoptotic pathways, and inhibition of acetylcholinesterase.
Structure Activity Relationship Sar Studies and Molecular Modeling
Influence of Hydroxy and Methoxy (B1213986) Substituents on Biological Potency and Selectivity
The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings of the chalcone (B49325) scaffold are critical determinants of its biological activity. researchgate.net These substituents can significantly influence the molecule's solubility, bioavailability, and pharmacological effects. researchgate.net
For instance, studies on various chalcone derivatives have highlighted the importance of a 2'-hydroxy group for certain biological activities. In a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) derivatives, the 2'-OH group was found to be crucial for their cytotoxic effects. nih.gov Similarly, the antioxidant activity of some chalcones has been linked to the presence of hydroxyl groups. asm.org
The methoxy group also plays a pivotal role. The substitution pattern of methoxy groups can influence the anti-inflammatory properties of chalcones. For example, 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone was identified as a potent anti-inflammatory agent, with its activity attributed to the electron-donating nature of the methoxy groups on both aromatic rings. mdpi.com In the context of 2',5'-dihydroxy-4-methoxychalcone, the interplay between the hydroxyl and methoxy groups likely contributes to its specific biological profile, although detailed studies focusing solely on this specific substitution pattern are less common in the available literature.
Role of the Chalcone α,β-Unsaturated Ketone Moiety in Molecular Interactions
A defining feature of the chalcone scaffold is the α,β-unsaturated ketone moiety, which consists of a carbonyl group conjugated with a carbon-carbon double bond. This reactive group is a key player in the molecular interactions of chalcones with biological targets. It acts as a Michael acceptor, meaning it can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins.
This reactivity allows chalcones to form covalent bonds with target enzymes and proteins, often leading to their inhibition. The α,β-unsaturated carbonyl system is known to interact with DNA, forming adducts and contributing to the genotoxic and mutagenic activities of some of these compounds. nih.gov The planarity and rigidity conferred by this moiety also influence how the molecule fits into the binding sites of its targets.
Computational Approaches in SAR Elucidation and Target Identification
Computational methods have become indispensable tools for accelerating drug discovery and for providing deeper insights into the mechanisms of action of compounds like this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method helps to understand the binding mode and affinity between the ligand and its receptor. For chalcone derivatives, molecular docking studies have been employed to shed light on their interactions with various biological targets. For example, docking simulations have been used to understand how 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives interact with cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.
Molecular Dynamics Simulations to Understand Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding. nih.gov By simulating the movements of atoms and molecules, MD can help to validate the binding poses predicted by molecular docking and provide a more realistic picture of the interactions in a biological environment. For instance, MD simulations have been used to study the conformational variability and functional interactions of membrane-bound cytochrome P450 enzymes, which are involved in the metabolism of many drugs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. QSAR can be a powerful tool in drug design, helping to prioritize the synthesis of compounds with the highest predicted potency and to guide the optimization of lead compounds. nih.gov
Metabolism and Pharmacokinetic Studies Preclinical, in Vitro/animal Models
In Vitro Metabolic Pathways and Metabolite Identification
Currently, there are no published studies that have investigated the in vitro metabolic pathways of 2',5'-Dihydroxy-4-methoxychalcone using preclinical models such as liver microsomes, S9 fractions, or hepatocytes. Consequently, no metabolites of this specific chalcone (B49325) have been identified or characterized.
Standard experimental approaches to elucidate these pathways would involve incubating this compound with liver microsomal fractions, which are rich in Phase I enzymes, particularly cytochrome P450s. nih.govnih.gov Analysis of the incubation mixture using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would then be employed to separate and identify potential metabolites.
Identification of Enzymes Involved in Chalcone Metabolism (e.g., Cytochrome P450)
The specific enzymes, including the cytochrome P450 isoforms, responsible for the metabolism of this compound have not been identified.
In studies of other chalcones, various CYP isoforms have been implicated in their metabolism. nih.gov To determine the specific CYPs involved in the metabolism of this compound, a series of experiments would be required. These would typically involve the use of a panel of recombinant human CYP enzymes to screen for their ability to metabolize the compound. Additionally, chemical inhibitors specific to certain CYP isoforms could be used in liver microsome incubations to pinpoint the key enzymes responsible for its biotransformation.
Characterization of Metabolites and their Potential Biological Activities
Future research in this area is essential to fill the existing knowledge gap and to fully assess the potential of this compound as a therapeutic agent.
Advanced Analytical Methodologies for Research and Quantification of 2 ,5 Dihydroxy 4 Methoxychalcone
The accurate detection and quantification of 2',5'-Dihydroxy-4-methoxychalcone in various samples are paramount for research into its properties and potential applications. A range of sophisticated analytical techniques is employed to achieve the necessary sensitivity, selectivity, and precision. These methodologies are crucial for pharmacokinetic studies, quality control, and understanding the compound's interactions within complex biological systems.
Future Research Directions and Unaddressed Academic Questions
Elucidation of Novel, Unexplored Molecular Targets and Signaling Pathways
A significant gap in the current understanding of 2',5'-Dihydroxy-4-methoxychalcone lies in the identification of its specific molecular targets and the signaling pathways it modulates. Research on other chalcones has revealed interactions with a variety of biological targets, suggesting potential avenues for investigation. For instance, some chalcone (B49325) derivatives have been shown to possess anti-angiogenic properties, possibly through the inhibition of enzymes like COX-2. nih.gov Other studies have demonstrated that certain chalcones can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, or interact with estrogen receptors. ljmu.ac.uk A synthetic chalcone, 2-iodo-4'-methoxychalcone, was found to attenuate neurotoxicity by activating the GLP-1 receptor and enhancing neurotrophic signals. nih.gov
Future research should prioritize the screening of this compound against a wide array of kinases, receptors, and enzymes to uncover its primary and secondary molecular targets. Investigating its effect on key signaling pathways involved in inflammation, cell proliferation, and apoptosis is crucial. Unexplored pathways could include those related to metabolic regulation or neuroprotection, areas where other chalcones have shown promise.
Table 1: Potential Molecular Targets for this compound Based on Related Compounds
| Potential Target Class | Specific Examples from Chalcone Research | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Cyclooxygenase-2 (COX-2), Kinases | Anti-inflammatory, Anticancer | nih.gov |
| Nuclear Receptors | Estrogen Receptors (α and β) | Hormone-dependent Cancers | ljmu.ac.uk |
| Transcription Factors | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Antioxidant, Cytoprotective | ljmu.ac.uk |
| G-protein Coupled Receptors | Glucagon-like peptide-1 (GLP-1) Receptor | Antidiabetic, Neuroprotective | nih.gov |
Design and Synthesis of Chalcone Analogs with Enhanced Mechanistic Specificity and Selectivity
To improve the therapeutic potential of this compound, the design and synthesis of analogs with enhanced specificity and selectivity are critical. The core chalcone scaffold is amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). researchgate.net The synthesis of analogs could involve altering the substitution pattern on both aromatic rings, for example, by changing the position or nature of the hydroxyl and methoxy (B1213986) groups. nih.gov
The classic Claisen-Schmidt condensation reaction remains a primary method for synthesizing chalcones and their derivatives. nih.govresearchgate.netaip.org By systematically creating a library of analogs of this compound, researchers can identify derivatives with improved potency for a specific molecular target, reduced off-target effects, and better pharmacokinetic properties. This targeted approach could lead to the development of highly selective probes to study biological pathways or lead compounds for drug discovery.
Development of Advanced In Vitro and In Vivo (Animal) Models for Deeper Mechanistic Understanding
A deeper understanding of the biological effects of this compound requires the use of sophisticated and relevant disease models. In vitro studies could move beyond simple cytotoxicity assays to employ co-culture systems, 3D organoids, and high-content screening to assess the compound's effects in a more physiologically relevant context. For example, various cancer cell lines such as HeLa, WiDr, and T47D have been used to test the cytotoxicity of other chalcones. aip.org For neuroprotective studies, the SH-SY5Y cell line has been utilized. nih.gov
For in vivo investigations, moving beyond standard rodent models to genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models could provide more accurate predictions of clinical efficacy, particularly in cancer research. For studying anti-angiogenic effects, established models like the chick chorioallantoic membrane (CAM) assay and the mouse Matrigel plug assay could be employed. nih.gov These advanced models would be instrumental in validating molecular targets and understanding the compound's mechanism of action within a complex biological system.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Biological Networks
Omics technologies offer a powerful, unbiased approach to understanding the system-wide effects of a compound. Applying proteomics to cells or tissues treated with this compound could identify novel protein binding partners and reveal alterations in protein expression and post-translational modifications, providing a comprehensive map of the cellular pathways affected.
Metabolomics can complement these findings by detailing the changes in the cellular metabolome. This could uncover shifts in key metabolic pathways, such as glycolysis or lipid metabolism, that are modulated by the compound. Mass spectrometry techniques, including LC-MS, are central to these analyses. nih.gov For instance, mass spectrometry data exists for related compounds like 2',6'-Dihydroxy-4-methoxychalcone-4'-O-neohesperid, demonstrating the feasibility of these methods for chalcone analysis. Integrating data from proteomics and metabolomics would provide a holistic view of the biological networks influenced by this compound, potentially uncovering novel mechanisms of action and biomarkers of response.
Advancements in Green Synthetic Methodologies and Sustainable Production for Research Use
As research into this compound and its analogs expands, the need for efficient and sustainable synthesis methods becomes paramount. Traditional synthesis methods, such as the Claisen-Schmidt condensation, often rely on harsh catalysts and organic solvents, generating significant chemical waste. rjpn.org Green chemistry offers a variety of alternatives to minimize the environmental impact of chemical synthesis. nih.gov
Future research should focus on adapting green methodologies for the production of this compound. These methods include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. rjpn.orgnih.gov
Solvent-free reactions: Conducting reactions under solvent-free conditions, for example by using grinding techniques or solid-state synthesis, eliminates the need for volatile and often toxic organic solvents. rsc.orgscitepress.org
Use of biocatalysts: Employing enzymes or whole-cell microorganisms can lead to highly selective transformations under mild conditions. rjpn.org
Benign catalysts: Replacing hazardous catalysts like sodium hydroxide (B78521) with more environmentally friendly alternatives, such as Mg(HSO₄)₂, is a key goal. rsc.org
Developing a robust and scalable green synthesis protocol for this compound will not only be environmentally responsible but will also facilitate its availability for extensive biological evaluation.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Chalcones
| Parameter | Conventional Methods (e.g., Claisen-Schmidt) | Green Chemistry Methods | Reference |
|---|---|---|---|
| Catalyst | Strong acids or bases (e.g., NaOH, HCl) | Biocatalysts, reusable heterogeneous catalysts (e.g., Mg(HSO₄)₂) | rjpn.orgrsc.org |
| Solvent | Often requires organic solvents | Solvent-free (grinding), water, or eco-friendly solvents | nih.govscitepress.org |
| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes), ultrasound | rjpn.orgnih.gov |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, improved atom economy, less hazardous | rjpn.orgnih.gov |
Q & A
Q. What are the established synthesis routes for 2',5'-Dihydroxy-4-methoxychalcone, and how do reaction conditions influence yield?
The primary synthesis method is the Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in ethanol using aqueous KOH as a catalyst. Key factors affecting yield include:
- Reaction time : Extending the reaction time from 24 to 48 hours increases yield from 11.52% to 60.74% due to enhanced dehydration kinetics .
- Catalyst choice : Acidic (H₂SO₄) or oxidative (I₂/DMSO) conditions are used for cyclization into flavanone or flavone derivatives, respectively. For chalcone synthesis, alkaline conditions are optimal .
Methodological Tip : Purify the product via preparative TLC (n-hexane:ethyl acetate, 4:3) to isolate the chalcone with ≥99% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Standard protocols include:
- Spectroscopy : ¹H-NMR and ¹³C-NMR to confirm hydroxyl and methoxy group positions .
- Chromatography : HPLC for purity assessment (>98%) and GC-MS for structural validation .
- Thermal analysis : Melting point determination (e.g., 166–168°C for chalcone intermediates) to verify crystallinity .
Q. How does solubility impact experimental design for this compound?
The chalcone is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, acetone) and chlorinated solvents (chloroform). For biological assays:
- Prepare stock solutions in DMSO (e.g., 10 mM), then dilute in cell culture media (<0.1% DMSO final concentration) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can researchers optimize cyclization reactions to synthesize derivatives like flavanones or flavones?
- Flavanone synthesis : Use H₂SO₄ in ethanol under reflux (24 hours) for Oxa-Michael addition , yielding 56–60% flavanone derivatives .
- Flavone synthesis : Employ I₂ in DMSO (1:1 molar ratio) for oxidative cyclization , achieving ~88% yield with a 3-hour reflux .
Critical Insight : I₂/DMSO generates milder conditions than H₂SO₄, reducing side reactions. Monitor reaction progress via TLC (Rf = 0.5 in n-hexane:ethyl acetate, 1:1) .
Q. How should contradictions in reported pharmacological activities be addressed?
In cytotoxicity studies, IC₅₀ values vary significantly across cell lines:
- HeLa cells : IC₅₀ = 25.73 µg/mL (flavone derivative) vs. 40.13 µg/mL (flavanone) .
- WiDr cells : IC₅₀ = 37.85–83.75 µg/mL, suggesting cell-type-specific mechanisms .
Q. Methodological Recommendations :
- Use dose-response curves (0.78–100 µg/mL) with 24-hour MTT assays.
- Validate results across multiple cell lines and replicate experiments to account for metabolic heterogeneity .
Q. What computational approaches predict structure-activity relationships (SAR) for this chalcone?
Molecular docking studies (e.g., AutoDock Vina) reveal:
- The 2',5'-dihydroxy groups form hydrogen bonds with kinase active sites (e.g., EGFR), while the 4-methoxy group enhances lipophilicity for membrane penetration .
- 3D-QSAR models correlate substituent positions (e.g., methoxy at C4) with anti-inflammatory activity (pIC₅₀ > 6.0) .
Protocol : Dock the chalcone into target protein PDB structures (e.g., 1M17 for EGFR) using a grid box centered on the ATP-binding site .
Q. How can NMR spectral inconsistencies be resolved during structural elucidation?
Common issues and solutions:
- Peak splitting : Use deuterated DMSO-d₆ to stabilize hydroxyl protons and reduce exchange broadening .
- Overlapping signals : Apply 2D NMR (HSQC, HMBC) to assign quaternary carbons and differentiate methoxy vs. hydroxyl environments .
Case Study : In 2',4'-dihydroxy-4-methoxychalcone, HMBC correlations between δ 3.8 (OCH₃) and C4 (δ 162.1) confirm methoxy positioning .
Q. What strategies improve stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
